molecular formula C8H10N2S B8673712 4-Methylthiobenzoylhydrazine

4-Methylthiobenzoylhydrazine

Cat. No. B8673712
M. Wt: 166.25 g/mol
InChI Key: ACNALMLBXHKWFO-UHFFFAOYSA-N
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Patent
US04861788

Procedure details

To p-methylthiobenzoic acid (1.68 g, 10 mmol) in THF (20 ml) were added triethylamine (1.39 ml, 10 mmol) and isobutylchloroformate (1.31 ml, 10 m). After 20 min at 20° C. ether (20 ml) was added, the mixture filtered, and hydrazine hydrate (0.49 ml, 10 mmol) added to the filtrate. After 1 h at 20° C. the solution was evaporated in vacuo and the residue recrystallised from water to give p-methylthiobenzohydrazide as short colourless needles (0.45 g, 25%); m.p. 140°-142° C.; δH (dmso-d6) 9.6 (1H, bs, NH), 7.2, 7.7 (4H, ABq, aryl), 3.8 (2H, bs, NH2), 2.5 (3H, s, sMe).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[S:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.C(OC(Cl)=O)C(C)C.O.[NH2:27][NH2:28]>C1COCC1.CCOCC>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:27][NH2:28])=[S:7])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
CC1=CC=C(C(=S)O)C=C1
Name
Quantity
1.39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.49 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
After 1 h at 20° C. the solution was evaporated in vacuo
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the residue recrystallised from water

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=S)NN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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